N-(3,4-DICHLOROPHENYL)-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA
Description
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluoro-3-nitrophenyl)carbamimidoyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN7O3/c1-10-7-11(2)25-18(24-10)28-19(26-13-4-6-16(23)17(9-13)30(32)33)29-20(31)27-12-3-5-14(21)15(22)8-12/h3-9H,1-2H3,(H3,24,25,26,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYBBKJSMULHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)F)[N+](=O)[O-])NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)F)[N+](=O)[O-])/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Urea Backbone: This can be achieved by reacting an appropriate isocyanate with an amine.
Substitution Reactions: Introducing the 3,4-dichlorophenyl and 4,6-dimethyl-2-pyrimidinyl groups through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 4-fluoro-3-nitroaniline under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action for N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-methylurea
- N-(4-Fluoro-3-nitrophenyl)-N’-methylurea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-FLUORO-3-NITROANILINO)METHYLIDENE]UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
